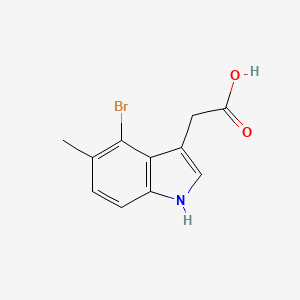

4-Bromo-5-methylindole-3-acetic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10BrNO2 |

|---|---|

Molecular Weight |

268.11 g/mol |

IUPAC Name |

2-(4-bromo-5-methyl-1H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C11H10BrNO2/c1-6-2-3-8-10(11(6)12)7(5-13-8)4-9(14)15/h2-3,5,13H,4H2,1H3,(H,14,15) |

InChI Key |

BDAGGLKHDXHFPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC=C2CC(=O)O)Br |

Origin of Product |

United States |

Biosynthetic Parallels and Enzymatic Transformations of Indole 3 Acetic Acid Frameworks

Endogenous Pathways of Indole-3-acetic Acid Formation in Biological Systems

IAA is synthesized in plants and various microorganisms, including bacteria and fungi, through several distinct pathways. wikipedia.orgnih.gov These pathways primarily utilize the amino acid tryptophan as a precursor, although tryptophan-independent routes have also been identified. wikipedia.orgmdpi.com The production of IAA is a critical factor in plant development and a key signaling molecule in plant-microbe interactions. nih.govnih.gov

In both plants and bacteria, the majority of IAA is produced from tryptophan via several key intermediate pathways. nih.gov These routes are defined by their initial enzymatic steps and intermediate molecules. The primary tryptophan-dependent pathways include the indole-3-pyruvate (IPA), tryptamine (B22526) (TAM), indole-3-acetamide (B105759) (IAM), and the indole-3-acetonitrile (B3204565) (IAN) pathways. mdpi.comnih.govnih.gov

The IPA pathway is considered a major route in plants and many bacteria. nih.govpnas.org It begins with the conversion of tryptophan to indole-3-pyruvic acid (IPA) by a tryptophan aminotransferase. pnas.org Subsequently, in most bacteria, IPA is decarboxylated to indole-3-acetaldehyde (IAAld) by an indole-3-pyruvate decarboxylase (IPDC), which is then oxidized to IAA. nih.govnih.gov

The IAM pathway is well-characterized in phytopathogenic and symbiotic bacteria. nih.govpnas.org It involves a two-step process where tryptophan is first converted to indole-3-acetamide (IAM) by tryptophan-2-monooxygenase, and IAM is then hydrolyzed to IAA by an IAM hydrolase. nih.govfao.org

The TAM pathway initiates with the decarboxylation of tryptophan to tryptamine by a tryptophan decarboxylase. nih.gov Tryptamine is then oxidized by an amine oxidase to form IAAld, which is subsequently converted to IAA. nih.gov

The IAN pathway involves the conversion of tryptophan to indole-3-acetaldoxime (IAOx), which can then be converted to indole-3-acetonitrile (IAN). nih.gov A nitrilase then hydrolyzes IAN to produce IAA. While prominent in certain plant families, this pathway is less studied in bacteria. nih.govpnas.org

The table below summarizes the key enzymes associated with these primary tryptophan-dependent IAA biosynthesis routes.

| Pathway | Initial Substrate | Key Enzyme(s) | Intermediate(s) | Organism Type |

| Indole-3-Pyruvate (IPA) | L-Tryptophan | Tryptophan Aminotransferase, Indole-3-Pyruvate Decarboxylase | Indole-3-pyruvic acid (IPA), Indole-3-acetaldehyde (IAAld) | Plants, Bacteria |

| Indole-3-Acetamide (IAM) | L-Tryptophan | Tryptophan-2-Monooxygenase, IAM Hydrolase | Indole-3-acetamide (IAM) | Bacteria, Plants |

| Tryptamine (TAM) | L-Tryptophan | Tryptophan Decarboxylase, Amine Oxidase | Tryptamine, Indole-3-acetaldehyde (IAAld) | Plants, Bacteria |

| Indole-3-Acetonitrile (IAN) | L-Tryptophan | Cytochrome P450 enzymes (e.g., CYP79B2/B3), Nitrilase | Indole-3-acetaldoxime (IAOx), Indole-3-acetonitrile (IAN) | Plants, Bacteria |

This table compiles data from multiple sources detailing the primary pathways of IAA biosynthesis. nih.govnih.govpnas.orgresearchgate.net

The hypothetical biosynthesis of 4-Bromo-5-methylindole-3-acetic acid from tryptophan would necessitate the enzymatic activities of both a halogenase and a methyltransferase acting on the indole (B1671886) ring, in addition to the enzymes of an IAA synthesis pathway. Such enzymes are well-documented in the biosynthesis of diverse natural products.

Enzymatic Halogenation: The introduction of halogen atoms into organic molecules is catalyzed by halogenase enzymes. Flavin-dependent halogenases (FDHs) are particularly relevant as they are known to catalyze the highly specific, electrophilic halogenation of aromatic substrates, including tryptophan and free indole. nih.govmdpi.comfrontiersin.org These enzymes utilize a reduced flavin cofactor, molecular oxygen, and a halide salt (e.g., NaBr for bromination) to generate a reactive hypohalous acid intermediate within the active site, which then halogenates the substrate with high regioselectivity. mdpi.comillinois.edu For instance, different FDHs can specifically target the C5, C6, or C7 positions of the tryptophan indole ring. nih.gov Engineered halogenase variants have also demonstrated the ability to brominate various positions on the indole benzenoid ring. nih.govfrontiersin.org The formation of a 4-bromoindole (B15604) scaffold would theoretically require a tryptophan 4-halogenase, an enzymatic activity that demonstrates the potential for site-specific modification.

Enzymatic Methylation: Methylation in biological systems is predominantly carried out by S-adenosyl methionine (SAM)-dependent methyltransferases. uni-duesseldorf.denih.gov These enzymes transfer a methyl group from the cofactor SAM to a nucleophilic substrate. nih.gov While C3-methylation of the indole pyrrole (B145914) ring is known, as exemplified by the enzyme PsmD in physostigmine (B191203) biosynthesis, other methyltransferases act on the benzenoid ring of various aromatic precursors. uni-duesseldorf.deresearchgate.netresearchgate.net The creation of a 5-methylindole (B121678) structure would depend on a methyltransferase capable of specifically targeting the C5 position of a 4-bromo-tryptophan or a downstream intermediate.

The table below lists examples of enzymes capable of performing the types of transformations required for the synthesis of a substituted indole ring.

| Transformation | Enzyme Class | Example Enzyme | Substrate | Product | Source Organism |

| Halogenation | Flavin-Dependent Halogenase | RebH | L-Tryptophan | 7-Chlorotryptophan | Lechevalieria aerocolonigenes |

| Halogenation | Flavin-Dependent Halogenase | PyrH | L-Tryptophan | 5-Chlorotryptophan | Streptomyces rugosporus |

| Halogenation | Flavin-Dependent Halogenase | 3-LSR (variant) | Indole | 3-Bromoindole | Escherichia coli (recombinant) |

| Methylation | SAM-Dependent Methyltransferase | PsmD | Indole | C3-Methylated Indole | Streptomyces griseofuscus |

This table provides examples of characterized halogenase and methyltransferase enzymes acting on indole or tryptophan scaffolds. frontiersin.orgnih.govuni-duesseldorf.de

Microbial Biotransformation of Indole Precursors and Analogs

Microorganisms possess a vast and diverse metabolic capacity, enabling them to transform a wide array of chemical compounds, including indole and its derivatives. nih.gov This capability is significant for both environmental bioremediation and biotechnological applications. frontiersin.org Numerous bacterial strains can utilize indole as a carbon and energy source, typically initiating degradation through oxygenase-catalyzed ring cleavage. nih.govmdpi.com Genera such as Cupriavidus, Alcaligenes, and Thauera have been identified in microbial communities that actively degrade indole. nih.gov The biotransformation pathways can involve cleavage of the nitrogen-containing pyrrole ring or the carbocyclic benzene (B151609) ring, leading to complete mineralization. nih.gov Furthermore, some anaerobic rumen bacteria, like Ruminococcus albus, can synthesize tryptophan from IAA, demonstrating a reversal of the typical biosynthetic flow. capes.gov.br This metabolic versatility suggests that a compound like this compound, if introduced into a microbially active environment, could be subject to various transformations, including degradation, modification of the acetic acid side chain, or even dehalogenation, depending on the specific enzymatic machinery present.

Enzymatic Modification and Conjugation of Indole-3-acetic Acid Derivatives

The biological activity of IAA is tightly regulated not only by its synthesis but also by its modification, conjugation, and degradation. mdpi.com Specific enzymes control the pool of active IAA by converting it into various inactive or storage forms, or by catabolizing it.

In plants, a significant portion of the total IAA pool can exist as conjugates, primarily linked to amino acids, peptides, or sugars. nih.gov These conjugated forms are generally considered biologically inactive, serving as storage or transport molecules. nih.govnih.gov The release of free, active IAA from these conjugates is mediated by specific hydrolase enzymes. For example, a family of hydrolases in Arabidopsis has been identified that cleaves IAA-amino acid conjugates. nih.gov Similarly, IAA can be esterified, for instance, to form methyl-IAA (MeIAA). This inactive ester can be hydrolyzed back to active IAA by specific carboxylesterases, such as members of the AtMES family in Arabidopsis. nih.govnih.gov The biological response to exogenously applied IAA conjugates is often directly proportional to the rate at which they are hydrolyzed to free IAA by these enzymes. umn.edu

The primary catabolic pathway for IAA in many plants involves oxidative degradation catalyzed by peroxidases. nih.govmsu.ru Plant peroxidases, such as horseradish peroxidase and tobacco peroxidase, can oxidize IAA, leading to the loss of its hormonal activity. nih.gov This process typically involves the oxidative decarboxylation of the acetic acid side chain. nih.gov The reaction can proceed through a hydrogen peroxide-dependent or -independent mechanism, the latter of which consumes molecular oxygen. msu.runih.gov The mechanism involves the formation of a ternary complex between the peroxidase, IAA, and oxygen. nih.gov This enzymatic oxidation is a key mechanism for maintaining IAA homeostasis within plant tissues, and its rate can be influenced by various phenolic compounds. Fungal peroxidases, in contrast, are generally unable to catalyze the oxygen-dependent oxidation of IAA, highlighting a specificity in the enzyme's structure and function. msu.ru

Molecular Mechanisms of Action for Substituted Indole 3 Acetic Acid Analogs

Receptor Binding and Signal Transduction Modulation

The primary mechanism of auxin action is initiated by its binding to specific receptor proteins, which triggers a signal transduction pathway leading to changes in gene expression.

The best-characterized auxin receptors are members of the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) family of proteins. nih.govnih.gov These proteins act as the substrate-binding component of an SCF-type E3 ubiquitin ligase complex (SCFTIR1/AFB). nih.gov The binding of an auxin, such as IAA, to the TIR1 protein creates a stabilized surface that promotes the recruitment of Aux/IAA transcriptional repressor proteins. nih.govwikipedia.org This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. nih.gov The removal of these repressors liberates Auxin Response Factors (ARFs), transcription factors that then regulate the expression of auxin-responsive genes, ultimately controlling processes like cell division and elongation. wikipedia.org

The specificity of this interaction is highly dependent on the molecular structure of the auxin analog. The indole (B1671886) ring and the carboxylic acid side chain are both crucial for binding. Studies involving mutagenesis of the TIR1 protein have identified key amino acid residues (such as Arg403, Ser438, and Ser462) that are essential for interacting with the auxin molecule and the Aux/IAA co-receptor. nih.gov The binding pocket of TIR1 can accommodate various substitutions on the indole ring, but these modifications can alter binding affinity. For instance, research on various indole-3-carboxylic acid derivatives has shown that the presence of a phenyl ring at the end of the α-chain can facilitate binding to the TIR1 receptor through π-π stacking interactions with residues like Phe82. nih.gov While specific binding data for 4-Bromo-5-methylindole-3-acetic acid with TIR1 is not extensively documented, substitutions at the 4- and 5-positions are known to influence activity. For example, 4-chloroindole-3-acetic acid is a known natural auxin, indicating that halogenation at this position is compatible with receptor binding. nih.gov

Beyond the canonical TIR1/AFB pathway, substituted indoles have been shown to interact with other proteins, which may represent alternative or secondary targets. A notable example is human serum albumin (HSA), a major transport protein in the bloodstream. While not a signaling receptor in the traditional sense, the binding of small molecules to HSA is critical for their distribution and bioavailability in mammalian systems.

Quantitative structure-property relationship (QSPR) studies on a range of 34 ring-substituted IAA derivatives have demonstrated that their binding affinity to HSA is governed by a combination of lipophilicity and specific molecular topology. nih.gov The model revealed that bulky substituents at position 6 of the indole ring increase binding affinity, whereas substituents at position 2 can hinder it. nih.gov Critically, electron-withdrawing groups at position 5 were found to enhance binding. nih.gov This suggests that the bromine at position 4 and the methyl group at position 5 of this compound would likely influence its interaction with such proteins, governed by both steric and electronic effects.

Table 1: Influence of Substituent Position on the Binding of IAA Derivatives to Human Serum Albumin

| Ring Position | Effect of Substituent | Reference |

| Position 2 | Bulky groups obstruct binding | nih.gov |

| Position 5 | Electron-withdrawing groups enhance binding | nih.gov |

| Position 6 | Bulky groups increase affinity | nih.gov |

| Other Positions | No significant steric effects noted | nih.gov |

This interactive table summarizes findings from a quantitative structure-property relationship (QSPR) model on IAA derivatives. nih.gov

Enzymatic Inhibition and Activation Profiles

The cellular concentration and activity of IAA analogs are regulated not only by receptor binding but also by enzymatic processes that can either degrade the compound or alter its form. Bacteria, in particular, have evolved sophisticated pathways for the catabolism of IAA. Some strains of Bradyrhizobium japonicum and Pseudomonas putida can utilize IAA as a sole source of carbon and energy. nih.govnih.gov

The degradation pathway in B. japonicum involves the oxidation of IAA to dioxindole-3-acetic acid, which is then further metabolized through intermediates like isatin (B1672199) to anthranilic acid. nih.gov Studies on chloro-substituted IAAs in this bacterium revealed that the position of the halogen matters. While 5-chloro-IAA is metabolized to 5-chloro-anthranilic acid, the degradation of 4-chloro-IAA appears to halt at the 4-chloro-dioxindole stage. nih.gov This suggests that the 4-bromo substitution in this compound might lead to the accumulation of a halogenated dioxindole intermediate, potentially altering its biological activity profile compared to the parent compound.

In plants and other organisms, peroxidase enzymes can also oxidize IAA. This process can be inhibited by phenolic compounds, which act as antioxidants and reduce IAA free radicals, thereby terminating the oxidative chain reaction. yorku.ca Furthermore, the oxidation of IAA can produce metabolites like 3-hydroxymethyloxindole and 3-methyleneoxindole, which are themselves biologically active and can inhibit bacterial growth. nih.gov

Cellular and Subcellular Effects in Model Biological Systems

The downstream consequences of receptor binding and enzymatic processing manifest as observable effects on cellular behavior, including growth, differentiation, and viability.

As an auxin analog, this compound is expected to influence plant growth and development. Auxins are master regulators of plant physiology, inducing cell elongation, division, and differentiation. wikipedia.orgmdpi.com They are crucial for processes such as root formation, vascular tissue development, and tropic responses. nih.govmdpi.com The effect of a specific analog can, however, vary significantly. For example, methyl-IAA (MeIAA) shows different potency compared to IAA; it is more potent in inhibiting hypocotyl elongation but less potent in inhibiting primary root elongation. nih.gov This organ-specific differential sensitivity is likely due to varying expression of esterases that can convert the methyl ester back to the active acid form. nih.gov

Bacteria that produce or degrade IAA can also significantly impact plant growth. Pseudomonas putida strain 1290, which degrades IAA, was shown to completely abolish the inhibitory effect of high concentrations of exogenous IAA on radish root elongation, and in some cases, even promoted growth. nih.gov This highlights that the net effect of an IAA analog in a biological system can be a complex outcome of its direct action on plant cells and its metabolism by associated microorganisms.

Indole derivatives are a rich source of compounds with therapeutic potential, including antimicrobial and antiproliferative activities. While direct studies on this compound are limited, research on structurally similar compounds provides insight into its potential in these areas.

Some indole-based Schiff base triazoles have demonstrated significant antibacterial activity. nih.gov For instance, certain analogs show potent activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL. nih.gov

Table 2: Antibacterial Activity of Selected Indole-3-acetic Acid-Based Triazole Derivatives

| Compound ID | Target Bacterium | MIC (μg/mL) | Reference |

| 5e | Pseudomonas aeruginosa | 3.12 | nih.gov |

| 5f | Klebsiella pneumoniae | 3.12 | nih.gov |

| 5b | Klebsiella pneumoniae | 6.25 | nih.gov |

| 5g | Klebsiella pneumoniae | 6.25 | nih.gov |

| 5a | Klebsiella pneumoniae | 12.5 | nih.gov |

This interactive table displays the Minimum Inhibitory Concentration (MIC) for several synthetic IAA-derived compounds against pathogenic bacteria. nih.gov

In the realm of antiproliferative research, bromo-indole derivatives have shown promise. A study on 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, a compound featuring a 5-bromoindole (B119039) core, demonstrated significant antiproliferative effects against human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells. nih.gov This activity was linked to its ability to inhibit angiogenesis (the formation of new blood vessels), a critical process for tumor growth. nih.gov The mechanistic action was suggested to be related to its free radical scavenging ability. nih.gov

Table 3: Antiproliferative and Anti-angiogenic Activity of a 5-Bromo-Indole Derivative

| Activity | Target/Assay | IC50 (µg/mL) | Reference |

| Anti-angiogenic | Rat Aorta Ring Assay | 56.9 | nih.gov |

| Antiproliferative | A549 Lung Cancer Cells | 45.5 | nih.gov |

| Antiproliferative | HUVECs | 76.3 | nih.gov |

| Antioxidant | DPPH Radical Scavenging | 27.8 | nih.gov |

This interactive table presents the half-maximal inhibitory concentrations (IC50) for a synthesized 5-bromo-indole compound, indicating its potential as an antiproliferative agent. nih.gov These findings suggest that halogenated indole acetic acids like this compound warrant further investigation for similar cytotoxic and antimicrobial properties.

Structure-Mechanism Relationships in Bioactive Indole Derivatives

The core of IAA's function lies in its ability to regulate gene expression, which is fundamental to plant growth and development. wikipedia.org This is primarily mediated through its role as a "molecular glue," facilitating the interaction between the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors and Aux/IAA transcriptional repressors, leading to the degradation of the latter and the subsequent activation of auxin-responsive genes. researchgate.net Synthetic auxins, often with greater stability than IAA, can mimic this action, sometimes with enhanced or herbicidal effects due to their persistence in the plant. nih.gov

The substitution pattern on the indole ring is a critical determinant of bioactivity. For instance, halogenation has been shown to produce potent auxins. A well-studied example is 4-chloroindole-3-acetic acid (4-Cl-IAA), a naturally occurring halogenated auxin found in certain legumes, which exhibits higher activity in some bioassays compared to the non-halogenated IAA. nih.gov The increased activity is attributed in part to its altered electronic properties and potentially greater metabolic stability. Studies on halogenated IAAs have also explored their potential as prodrugs in targeted cancer therapy, where their oxidation by enzymes like horseradish peroxidase leads to cytotoxic products. nih.gov

The position of the halogen is crucial. For instance, in a study on brominated indoles and their anti-inflammatory activity, the position of the bromine atom on the isatin ring (a derivative of indole) significantly affected its inhibitory activity against nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin (B15479496) E2 (PGE2). The study found that substitution at the 5-position (5Br) was more effective than at the 6- or 7-positions, highlighting the importance of substituent placement for specific biological outcomes. mdpi.com While this study focused on anti-inflammatory effects, it underscores the principle that the location of a halogen substituent dictates its influence on biological interactions.

Similarly, the introduction of alkyl groups, such as a methyl group, can also modify the activity of indole derivatives. While specific research on a C5-methyl group in conjunction with a C4-bromo substituent on IAA is scarce, studies on other substituted indole acetic acids have shown that such modifications can influence their efficacy as aldose reductase inhibitors, an enzyme implicated in diabetic complications. nih.gov

Based on these findings, the structure of This compound suggests a compound with potentially enhanced or altered biological activity compared to IAA. The electron-withdrawing nature of the bromine atom at the C4 position could influence its binding to auxin receptors, analogous to 4-Cl-IAA. The presence of the methyl group at the C5 position could further modulate its lipophilicity and steric profile, potentially affecting its transport across cell membranes and its interaction with target proteins.

The table below summarizes the key structural features and their inferred influence on the bioactivity of indole-3-acetic acid analogs, providing a framework for understanding the potential molecular mechanisms of this compound.

| Structural Feature | Position on Indole Ring | Observed/Inferred Effect on Bioactivity | Potential Mechanism of Action |

| Bromo Group | C4 | Potentially enhanced auxin activity. | Altered electronic properties influencing receptor binding; increased metabolic stability. |

| Methyl Group | C5 | Modulation of lipophilicity and steric interactions. | May affect membrane transport and fine-tune binding affinity to target proteins. |

| Acetic Acid Side Chain | C3 | Essential for auxin activity. | Interacts with key residues in the binding pocket of auxin receptors like TIR1. |

It is important to note that while these structure-activity relationships provide a strong basis for predicting the biological profile of this compound, dedicated experimental studies are required to fully elucidate its specific molecular mechanisms and biological functions.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Influence of Bromine Substitution at Position 4 on Biological Activity Profiles

The introduction of a halogen atom, such as bromine, at the 4-position of the indole-3-acetic acid (IAA) core significantly modulates its biological activity. Halogenation at this position generally leads to compounds with potent, and often enhanced, auxin activity compared to the unsubstituted parent molecule.

Studies on the closely related analog, 4-chloroindole-3-acetic acid (4-Cl-IAA), provide substantial insight into the effects of a halogen at this position. 4-Cl-IAA is a naturally occurring auxin found in the seeds of various legumes, such as peas. researchgate.net Research has consistently demonstrated that 4-Cl-IAA exhibits stronger biological activity in several bioassays than IAA itself. For instance, in the Avena coleoptile elongation test, 4-Cl-IAA shows a more potent growth-promoting effect. researchgate.netnih.gov It also strongly induces adventitious root formation and can act as a powerful herbicide at higher concentrations by stimulating ethylene (B1197577) production, which leads to plant senescence. researchgate.netpublications.gc.ca

The enhanced activity of 4-halogenated IAAs is attributed to several factors:

Electronic Effects: The electron-withdrawing nature of the bromine atom at position 4 alters the electron density distribution of the indole (B1671886) ring. This can influence the molecule's interaction with the auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1). nih.gov

Receptor Binding: The specific placement of the halogen can lead to more favorable interactions within the receptor's binding pocket, increasing binding affinity.

The table below summarizes the comparative activity of 4-substituted IAA analogs in plant-based bioassays, highlighting the potency of halogenated derivatives.

| Compound | Relative Activity (Avena Coleoptile Elongation) | Root Formation-Promoting Activity | Herbicidal Activity |

| Indole-3-acetic acid (IAA) | Standard | Standard | Low |

| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | Stronger than IAA researchgate.net | Strongly Promoted researchgate.net | High (at elevated concentrations) publications.gc.ca |

| 4-CF₃-indole-3-acetic acid | Not specified | Strong (1.5x Indole-3-butyric acid) researchgate.net | Not specified |

This table is generated based on findings for halogenated and other substituted IAA analogs to infer the potential activity profile of 4-Bromo-5-methylindole-3-acetic acid.

Effects of Methyl Substitution at Position 5 on Biological Activity Profiles

The methyl group at the 5-position of the indole ring also imparts distinct characteristics to the IAA molecule. Unlike the electron-withdrawing halogen at C4, the methyl group is weakly electron-donating and increases the molecule's lipophilicity (fat-solubility).

5-Methylindole-3-acetic acid (5-Me-IAA) is recognized as a potent plant growth regulator. chemimpex.com It effectively promotes cell elongation and division, influencing both root and shoot development, making it a valuable compound in agricultural research for enhancing crop yields. chemimpex.com

Beyond its role in plants, 5-Me-IAA has been investigated for potential therapeutic applications. Studies have indicated that it possesses antiproliferative properties in certain cancer cell lines, including bladder and prostate cancer. biosynth.com Its mechanism may involve inducing apoptosis (programmed cell death) and suppressing inflammation. biosynth.com

The biological effects of the 5-methyl substituent can be summarized as:

Lipophilicity: The added methyl group increases the molecule's ability to cross cell membranes, which can enhance its uptake and transport.

Steric Influence: The size of the methyl group can influence how the molecule fits into the binding pocket of its target receptors.

Electronic Effects: As an electron-donating group, it can subtly alter the electronic properties of the indole ring, which can affect receptor binding affinity. A study on the binding of IAA derivatives to human serum albumin found that electron-withdrawing substituents at position 5 enhanced binding, suggesting that an electron-donating group like methyl might have a different, potentially weaker, binding profile to this specific protein, though its effect on auxin receptors may differ. nih.gov

Interplay of Multiple Substituents (Bromo and Methyl) on Molecular Recognition

The biological profile of this compound is determined by the synergistic, additive, or antagonistic interplay of the 4-bromo and 5-methyl groups. The combination of an electron-withdrawing group (Br at C4) and an electron-donating group (CH₃ at C5) creates a unique electronic and steric profile that dictates its interaction with biological receptors.

Molecular recognition by the primary auxin receptor, TIR1, involves the IAA molecule fitting into a specific pocket where it acts as a 'molecular glue' to facilitate the interaction between TIR1 and an Aux/IAA repressor protein. nih.gov The precise fit and binding energy are governed by the substituents on the indole ring.

The 4-bromo group , being electronegative, likely influences the hydrogen bonding network and electrostatic interactions within the TIR1 pocket. Its position is known to be sensitive for activity. unicamp.br

The 5-methyl group adds bulk and increases lipophilicity. This can lead to enhanced hydrophobic interactions with non-polar amino acid residues in the receptor pocket. However, its steric bulk could also create an unfavorable clash if the pocket is constrained at that position.

Structure-activity relationship studies on various di-substituted indole derivatives confirm that the combined effect of substituents is not merely cumulative. For example, in a series of indole acetic acid sulfonate derivatives, the introduction of a biphenyl (B1667301) ring resulted in a 57-fold increase in activity against one enzyme, while adding three fluorine atoms enhanced potency against another, demonstrating that specific substituent combinations are key to targeting different enzymes or receptors. rsc.org Therefore, the specific pairing of a 4-bromo and 5-methyl group on the IAA scaffold would be expected to produce a unique activity profile, potentially with high potency and selectivity for certain auxin receptor homologs.

Stereochemical Considerations and Conformational Flexibility in Receptor Binding

The ability of an indole-3-acetic acid derivative to bind effectively to its receptor is critically dependent on its three-dimensional shape and conformational flexibility. The key aspect of IAA's conformation is the orientation of the acetic acid side chain relative to the indole ring. core.ac.uk This is primarily defined by two torsion angles, often denoted as T1 (C2-C3-C8-C9) and T2 (C3-C8-C9-O10). unicamp.br

For the molecule to be active, the side chain must adopt a specific conformation that allows the carboxyl group to interact with key residues in the receptor's binding pocket. Molecular mechanics and quantum chemical calculations have shown that while the side chain is flexible, there are preferred low-energy conformations. core.ac.uk

The substituents at the C4 and C5 positions can influence this conformational freedom:

Steric Hindrance: The bromine atom at C4, being larger than hydrogen, can sterically hinder the rotation of the side chain around the C3-C8 bond (T1 angle). This may lock the side chain into a more rigid conformation that could be either more or less favorable for binding.

Backbone Interactions: In protein binding, side chains often adopt specific rotamers (gauche(+), trans, gauche(-)) to avoid steric clashes with the protein backbone. expasy.org The combined steric bulk of the bromo and methyl groups could influence the preferred rotameric state of the entire molecule as it docks into the receptor, orienting the crucial carboxylic acid function for optimal interaction. Studies on constrained amino acid analogs show that fixing the orientation of a side chain via a cyclic structure can dramatically alter receptor interaction, highlighting the importance of conformational control. nih.gov

Ultimately, the precise conformation of this compound within the receptor site would be a balance between achieving a low-energy internal state and maximizing favorable interactions with the protein.

Computational QSAR Modeling for Predicting Activity of Indole-3-acetic Acid Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. For indole-3-acetic acid analogs, QSAR models are developed to predict their auxin activity based on calculated molecular descriptors. unicamp.br

A typical QSAR study on IAA derivatives involves the following steps:

Data Set Assembly: A series of IAA analogs with experimentally measured biological activities (e.g., auxin-induced coleoptile elongation) is compiled. unicamp.br

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can include:

Physicochemical Properties: Lipophilicity (logP), molar refractivity (MR), and dipole moment.

Electronic Descriptors: Atomic charges, HOMO/LUMO energies, and electrostatic potentials.

Topological/Steric Descriptors: Molecular connectivity indices, shape indices, and van der Waals volume. bohrium.com

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that links the descriptors to the observed activity. unicamp.br

Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation, Q²) and external validation techniques (predicting the activity of compounds not used in model creation). unicamp.br

A QSAR study on 22 IAA derivatives found that their auxin activity could be successfully predicted using PLS and MLR models. unicamp.br The models revealed that the type and position of substituents were critical. For instance, the models correctly predicted high activity for 4-fluoro-IAA and confirmed that activity is sensitive to substitutions at positions 4 and 7. unicamp.br Similarly, a QSAR analysis of IAA-amino acid conjugates showed that biological activity was strongly dependent on lipophilicity and metabolic stability. bohrium.com

The table below shows typical statistical parameters used to evaluate the robustness of QSAR models, drawn from studies on indole derivatives.

| Statistical Parameter | Symbol | Description | Typical Value for Good Model |

| Coefficient of Determination | R² | The proportion of variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Cross-validated R² | Q² | A measure of the model's predictive ability, determined by internal cross-validation. | > 0.5 |

| Standard Error of Validation | SEV | A measure of the error in the predictions for a validation set. | Low value desired |

| This table represents common metrics in QSAR studies as described in sources like unicamp.br. |

Advanced Analytical Strategies for Identification and Quantification in Research

High-Resolution Mass Spectrometry-Based Metabolomics for Indole (B1671886) Derivatives

High-resolution mass spectrometry (HRMS) has become an indispensable tool in metabolomics for the comprehensive analysis of indole derivatives. HRMS instruments, such as quadrupole time-of-flight (QTOF) and Orbitrap mass spectrometers, provide high mass accuracy and resolution, enabling the differentiation of compounds with very similar masses. nih.gov This capability is crucial for distinguishing "4-Bromo-5-methylindole-3-acetic Acid" from other endogenous or exogenous molecules in a sample.

In a typical HRMS-based metabolomics workflow, samples are first subjected to minimal preparation, often a simple protein precipitation or liquid-liquid extraction. nih.gov The extract is then analyzed by liquid chromatography coupled to the HRMS instrument (LC-HRMS). The high-resolution mass data allows for the determination of the elemental composition of the detected ions, which is a key step in the tentative identification of unknown compounds. For instance, the accurate mass of the protonated molecule of "this compound" ([M+H]⁺) can be used to generate a list of potential elemental formulas, which can then be narrowed down based on isotopic patterns and other chemical knowledge.

Furthermore, untargeted metabolomics approaches using LC-HRMS can reveal a wide range of indole derivatives in a sample, providing a global snapshot of the indole metabolome. sci-hub.se By comparing the metabolomic profiles of different samples (e.g., treated vs. untreated cells), researchers can identify changes in the levels of specific indole compounds, including "this compound," and gain insights into their biological roles. nih.govsci-hub.se

Table 1: Key Features of High-Resolution Mass Spectrometry in Indole Analysis

| Feature | Description | Relevance to this compound |

| High Mass Accuracy | Measurement of m/z values with errors in the low ppm range. | Enables confident determination of the elemental composition of the molecule and its fragments. |

| High Resolution | Ability to distinguish between ions with very similar m/z values. | Crucial for separating the target analyte from co-eluting isobaric interferences in complex matrices. |

| MS/MS Fragmentation | Collision-induced dissociation of precursor ions to generate characteristic product ions. | Provides structural information for confirmation of identity and differentiation from isomers. |

| Untargeted Profiling | Comprehensive analysis of all detectable metabolites in a sample. | Allows for the discovery of novel metabolites and pathways related to the compound of interest. |

Advanced Chromatographic Techniques (e.g., UPLC-MS/MS, GC-MS) for Trace Analysis

For the sensitive and selective quantification of "this compound" at trace levels, advanced chromatographic techniques coupled with mass spectrometry are the methods of choice.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):

UPLC-MS/MS offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of indole derivatives. researchgate.netjabonline.in The use of sub-2 µm particle size columns in UPLC results in sharper and narrower chromatographic peaks, leading to improved separation and reduced analysis times. researchgate.netjabonline.in When coupled with a tandem mass spectrometer (e.g., a triple quadrupole), UPLC-MS/MS allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM). researchgate.netjabonline.in

In an MRM experiment for "this compound," the first quadrupole selects the precursor ion (the protonated or deprotonated molecule), which is then fragmented in the collision cell. The third quadrupole is set to monitor a specific product ion characteristic of the analyte. This two-stage mass filtering significantly reduces background noise and enhances the signal-to-noise ratio, enabling detection at very low concentrations. jabonline.in For example, a method for the analysis of indole-3-acetic acid (IAA) using UPLC-MS/MS achieved a limit of detection in the low ng/mL range with a short run time of 6 minutes. jabonline.in

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of indole derivatives, although it often requires derivatization to increase the volatility and thermal stability of the analytes. nih.govnih.gov A common derivatization procedure for IAA and its analogs is the formation of methyl esters. nih.govresearchgate.net The derivatized sample is then injected into the GC, where the compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds are then detected by a mass spectrometer.

GC-MS provides excellent chromatographic resolution and often results in clean, reproducible mass spectra with characteristic fragmentation patterns that can be used for structural confirmation. researchgate.net Selected Ion Monitoring (SIM) can be used to enhance the sensitivity and selectivity of the analysis, similar to MRM in LC-MS/MS. nih.gov Detection limits for IAA using GC-MS have been reported to be as low as a few picograms. nih.gov

Table 2: Comparison of UPLC-MS/MS and GC-MS for Indole Analysis

| Parameter | UPLC-MS/MS | GC-MS |

| Sample State | Liquid | Gas |

| Derivatization | Often not required | Usually required for polar analytes |

| Sensitivity | High (ng/mL to pg/mL) | Very high (pg) |

| Selectivity | Very high (with MRM) | High (with SIM) |

| Throughput | High | Moderate |

| Compound Suitability | Wide range of polarities and thermal stabilities | Volatile and thermally stable compounds (or their derivatives) |

Spectroscopic Techniques (e.g., NMR, UV-Vis, Fluorescence) for Structural Elucidation and Purity Assessment in Research Contexts

Spectroscopic techniques are fundamental for the unambiguous structural elucidation and purity assessment of synthesized "this compound" in a research setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of a compound. ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. rsc.org For "this compound," ¹H NMR would show distinct signals for the aromatic protons on the indole ring, the methyl group protons, and the methylene (B1212753) protons of the acetic acid side chain. The coupling patterns and chemical shifts of these signals would confirm the substitution pattern on the indole ring. rsc.org ¹³C NMR would provide complementary information on the carbon framework of the molecule. rsc.org Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, further confirming the structure. NMR data for related indole compounds are available in public databases and can serve as a reference. bmrb.iochemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for confirming the presence of the indole chromophore. nih.gov Indole and its derivatives typically exhibit two or more absorption bands in the UV region. nih.govresearchgate.net The absorption spectrum of "this compound" would be expected to show characteristic maxima, and the positions of these maxima can be influenced by the substituents on the indole ring. core.ac.uk While not as structurally informative as NMR, UV-Vis spectroscopy is a simple and rapid technique for purity assessment and quantification, provided a standard is available.

Fluorescence Spectroscopy:

Many indole derivatives are fluorescent, and fluorescence spectroscopy can be a highly sensitive method for their detection. core.ac.uknih.gov The fluorescence properties, including the excitation and emission maxima and the quantum yield, are dependent on the molecular structure and the solvent environment. nih.govcore.ac.uk The introduction of a bromine atom and a methyl group to the indole ring of acetic acid would likely alter its fluorescence characteristics compared to the parent compound, indole-3-acetic acid. nih.gov This technique can be particularly useful for trace analysis and for studying the interactions of the compound with other molecules.

Table 3: Spectroscopic Data for a Related Compound (5-Bromo-3-indoleacetic acid)

| Technique | Key Observations (for 5-Bromo-3-indoleacetic acid) | Expected Application for this compound |

| ¹H NMR | Signals corresponding to the indole ring protons and the acetic acid side chain protons. nih.gov | Determination of the complete proton framework and substitution pattern. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule. nih.gov | Confirmation of the carbon skeleton. |

| IR Spectroscopy | Characteristic absorption bands for N-H and C=O stretching. nih.gov | Identification of key functional groups. |

| UV-Vis Spectroscopy | Absorption maxima characteristic of the substituted indole chromophore. nih.gov | Purity assessment and quantification. |

| Fluorescence Spectroscopy | Emission spectrum upon excitation at a suitable wavelength. nih.gov | Sensitive detection and interaction studies. |

Stable Isotope Labeling for Pathway Elucidation and Metabolic Fate Studies

Stable isotope labeling is a powerful technique to trace the metabolic fate of "this compound" and elucidate its biosynthetic or catabolic pathways. biorxiv.org This approach involves the use of the compound synthesized with one or more heavy isotopes, such as ¹³C, ¹⁵N, or ²H. nih.gov

When an organism or cell culture is treated with the labeled compound, the heavy isotopes are incorporated into its metabolites. By analyzing the isotopic patterns of the metabolites using mass spectrometry, researchers can distinguish them from the endogenous, unlabeled pool of the same compounds. biorxiv.orgnih.gov For example, feeding cells with ¹³C-labeled "this compound" and analyzing the cell extract by LC-MS would reveal metabolites that show a characteristic mass shift corresponding to the number of incorporated ¹³C atoms. biorxiv.org This allows for the unambiguous identification of downstream products and the mapping of metabolic pathways.

Stable isotope labeling can also be used in quantitative studies. By adding a known amount of the labeled compound as an internal standard, the endogenous levels of the unlabeled compound can be accurately quantified, correcting for any losses during sample preparation and analysis. nih.govacs.org

Immunochemical and Biosensor-Based Detection for Specific Indole-3-acetic Acid Analogs

Immunochemical and biosensor-based methods offer alternative approaches for the detection of indole-3-acetic acid (IAA) and its analogs, often with high specificity and the potential for high-throughput screening.

Immunochemical Methods:

These methods, such as enzyme-linked immunosorbent assay (ELISA), rely on the specific binding of an antibody to the target analyte. tandfonline.com Antibodies can be raised against IAA or its conjugates. abbiotec.com The specificity of the antibody is crucial and needs to be carefully validated, as there can be cross-reactivity with other structurally related indole derivatives. nih.govnih.gov While the development of an antibody specific to "this compound" would require a dedicated effort, the principle of immunodetection could be applied for its rapid and sensitive measurement in a large number of samples.

Biosensors:

Biosensors are analytical devices that combine a biological recognition element with a transducer to generate a measurable signal upon binding to the target analyte. tandfonline.comnih.gov Electrochemical biosensors have been developed for the detection of IAA, utilizing materials like nanomaterials and molecularly imprinted polymers to enhance sensitivity and selectivity. tandfonline.comnih.govmdpi.com These sensors can offer advantages such as portability, low cost, and real-time measurement capabilities. tandfonline.com A biosensor for "this compound" could potentially be developed by designing a recognition element, such as an antibody fragment or a molecularly imprinted polymer, that specifically binds to its unique structure. Fluorescent biosensors have also been developed that can visualize the distribution of IAA in biological systems. nih.gov

Computational Chemistry and Molecular Modeling of 4 Bromo 5 Methylindole 3 Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic properties of 4-Bromo-5-methylindole-3-acetic acid. These methods, such as Density Functional Theory (DFT), provide a detailed understanding of the molecule's electron distribution, which is fundamental to its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

The presence of the bromine atom and the methyl group on the indole (B1671886) ring, along with the acetic acid side chain, influences the electronic landscape of the molecule. The bromine atom, being electron-withdrawing, and the methyl group, being electron-donating, create a unique electronic profile that can be precisely modeled. These calculations can predict sites susceptible to electrophilic or nucleophilic attack, providing a theoretical basis for its chemical behavior.

Table 1: Calculated Electronic Properties of Indole-3-acetic Acid Analogs

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Indole-3-acetic acid | -5.8 | -0.9 | 4.9 |

| 4-Bromoindole-3-acetic acid | -6.0 | -1.2 | 4.8 |

| 5-Methylindole-3-acetic acid | -5.6 | -0.8 | 4.8 |

Molecular Docking Studies of Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound, docking studies can be employed to understand its potential interactions with various protein targets. These studies are crucial in drug discovery and in understanding the biological roles of indole compounds.

The process involves placing the 3D structure of this compound into the binding site of a target protein and calculating the binding affinity. This provides insights into the specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, and other non-covalent forces. For instance, studies on the parent compound, indole-3-acetic acid (IAA), have explored its binding to auxin-binding proteins. nih.gov Similar studies for the 4-bromo-5-methyl derivative could reveal how the substitutions affect binding affinity and specificity. The bromine and methyl groups can significantly alter the steric and electronic complementarity to the binding pocket.

Table 2: Key Interacting Residues in Docking of Indole-3-acetic Acid with Auxin-Binding Protein 1

| Interacting Residue | Type of Interaction |

| Ile22 | Hydrophobic |

| Leu25 | Hydrophobic |

| Trp44 | Hydrophobic |

| Pro55 | Hydrophobic |

| Ile130 | Hydrophobic |

| Phe149 | Hydrophobic |

| Trp151 | Face-to-end π-stacking |

Source: Adapted from molecular dynamics simulations of IAA with maize ABP1. nih.gov Specific docking data for this compound is not available.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. For this compound, MD simulations can provide a deeper understanding of its flexibility and how it adapts its conformation within a binding site.

These simulations can reveal the stability of key interactions identified in docking studies and explore the conformational landscape of the molecule in different environments (e.g., in solution versus in a protein binding pocket). The flexibility of the acetic acid side chain is a critical aspect that can be analyzed through MD simulations, as its orientation can be crucial for biological activity. Conformational analysis helps in understanding the energetically favorable shapes the molecule can adopt. utdallas.edu

In Silico Screening and Design of Novel Indole-3-acetic Acid Analogs

The knowledge gained from quantum chemical calculations, docking, and MD simulations of this compound can be leveraged for the in silico screening and design of novel analogs. nih.gov By understanding the structure-activity relationships, new compounds with potentially improved properties can be designed and evaluated computationally before their synthesis.

This rational design approach can involve modifying the substituents on the indole ring or altering the acetic acid side chain to enhance binding affinity, selectivity, or other desired characteristics. nih.govresearchgate.net For example, virtual libraries of related compounds can be screened against a specific protein target to identify promising candidates for further investigation. acs.org This computational approach accelerates the discovery of new bioactive molecules. nih.govnih.gov

Emerging Research Frontiers and Methodological Advancements

Development of Chemical Probes and Tools Based on 4-Bromo-5-methylindole-3-acetic Acid Scaffolds

The development of chemical probes is a cornerstone of modern chemical biology, enabling the interrogation and manipulation of biological systems. The indole-3-acetic acid (IAA) scaffold serves as a versatile starting point for the design of such tools. By modifying the core structure, researchers can create molecules with tailored properties to probe specific biological processes. nih.govresearchgate.net The unique substitution pattern of this compound—featuring a bromine atom at the C4 position and a methyl group at C5—offers distinct opportunities for probe development.

Halogenation, particularly bromination, is a common modification in marine natural products and is known to enhance biological activity. nih.gov The bromine atom on the this compound scaffold can serve multiple functions in a chemical probe. It can act as a handle for further synthetic modifications, such as Suzuki coupling, to attach reporter groups like fluorophores or affinity tags. mdpi.com This allows for the creation of probes for fluorescence imaging, target identification, and protein profiling.

Furthermore, the electronic properties conferred by the bromine atom can influence the binding affinity and selectivity of the molecule for its biological targets. For instance, studies on brominated indole-3-glyoxylamides have shown that the position of the bromine atom (C5 vs. C6) can significantly impact inhibitory potency against enzymes like the SARS-CoV-2 main protease. mdpi.com This highlights the potential for fine-tuning the biological activity of probes derived from the this compound scaffold. The methyl group at the C5 position can also contribute to steric and hydrophobic interactions within a binding pocket, further enhancing selectivity and potency.

The design of probes based on this scaffold could be guided by computational methods and cheminformatics to predict interactions with target proteins. mdpi.com Such an approach, combined with synthetic diversification, could yield a new generation of chemical tools for exploring the roles of auxin signaling pathways and other biological processes where indole (B1671886) derivatives are implicated.

Multicomponent Reaction Approaches for Diversity-Oriented Synthesis of Indole Analogs

Diversity-oriented synthesis (DOS) aims to rapidly generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.ukmdpi.com Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are a powerful tool for achieving this goal. nih.govfrontiersin.org The indole scaffold is a frequent target for MCR-based library synthesis due to its prevalence in bioactive compounds. nih.gov

Several MCRs are well-suited for the synthesis of indole analogs and could be adapted for the diversification of the this compound core. These reactions allow for the introduction of multiple points of diversity in a single step, leading to a wide array of analogs with varied substituents and stereochemistry.

| Multicomponent Reaction | Reactants | Product Type | Potential Application for Indole Analogs |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide | Synthesis of complex peptide-like structures appended to the indole core. nih.gov |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide | Creation of ester- and amide-containing indole derivatives. |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Fusing pyrimidine-like rings to the indole structure. |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equiv. β-Ketoester, Ammonia (B1221849) | Dihydropyridine | Generation of indole-substituted dihydropyridines. |

| Pictet-Spengler Reaction | Tryptamine (B22526) derivative, Aldehyde/Ketone | Tetrahydro-β-carboline | Construction of fused polycyclic indole alkaloids. nih.gov |

These MCRs could utilize a pre-functionalized starting material, such as an aldehyde or amine derivative of 4-Bromo-5-methylindole, to generate a library of complex analogs. For example, an Ugi reaction involving a 4-bromo-5-methylindolyl aldehyde, an amine, a carboxylic acid, and an isocyanide would yield a highly substituted product with four points of diversity. This approach enables the efficient exploration of the chemical space around the parent compound, facilitating the discovery of new bioactive molecules. rsc.org

Integration of Omics Technologies with Indole Research

The "omics" revolution—encompassing genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of biological systems. nih.govnih.gov Integrating these technologies into indole research offers unprecedented opportunities to understand the biosynthesis, regulation, and function of compounds like this compound. frontiersin.org

Omics approaches can be used to:

Identify biosynthetic pathways: Genomics and transcriptomics can uncover the genes and enzymes responsible for producing specific indole derivatives, including the halogenases and methyltransferases required for synthesizing this compound. nih.govescholarship.org

Elucidate regulatory networks: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in response to specific stimuli, researchers can map the regulatory networks that control indole metabolism. frontiersin.org

Discover new biological functions: Metabolomics, the large-scale study of small molecules, can identify the downstream effects of specific indole compounds by profiling the metabolic changes they induce in a biological system. nih.gov This can help to identify new targets and mechanisms of action.

Characterize complex interactions: In the context of plant-microbe interactions or gut microbiome studies, multi-omics approaches can decipher the complex interplay between different organisms and the role of indole derivatives as signaling molecules. nih.gov

| Omics Technology | Focus of Analysis | Application in Indole Research |

| Genomics | DNA, gene sequences | Identification of genes for indole biosynthesis, including halogenases and methyltransferases. nih.gov |

| Transcriptomics | RNA, gene expression | Studying the regulation of indole biosynthetic pathways in response to environmental cues. frontiersin.org |

| Proteomics | Proteins, post-translational modifications | Identifying and quantifying the enzymes involved in indole metabolism and their modifications. nih.gov |

| Metabolomics | Metabolites, small molecules | Profiling the diversity of indole derivatives in a sample and identifying biomarkers. nih.gov |

The integration of these datasets provides a systems-level understanding that is not achievable with any single technology alone. chemscene.com For a compound like this compound, this integrated approach could reveal its natural origins (if any), its biosynthetic pathway, its biological targets, and its broader impact on cellular metabolism.

Future Directions in Synthetic Biology for Engineered Production of Indole Derivatives

Synthetic biology combines principles from biology and engineering to design and construct new biological parts, devices, and systems. A key application of synthetic biology is the metabolic engineering of microorganisms to produce valuable chemicals, including complex indole derivatives. nih.govnih.gov This approach offers a potentially more sustainable and cost-effective alternative to chemical synthesis, especially for compounds with complex structures.

The engineered production of this compound in a microbial host like Escherichia coli or Saccharomyces cerevisiae would require the introduction and optimization of a heterologous biosynthetic pathway. Key steps in this process would include:

Enhancing Precursor Supply: The biosynthesis of indole-3-acetic acid begins with tryptophan, which is derived from the shikimate pathway. youtube.comyoutube.comyoutube.com Engineering the host's central metabolism to increase the flux towards chorismate and tryptophan is a critical first step.

Introducing Halogenation and Methylation: Specific enzymes would be required to functionalize the indole ring. Tryptophan halogenases, which catalyze the regiospecific bromination of tryptophan, have been identified and characterized. nih.govnih.gov Similarly, specific methyltransferases would be needed to add the methyl group at the C5 position.

Constructing the Acetic Acid Side Chain: The final steps would involve converting the modified tryptophan into the corresponding indole-3-acetic acid derivative, likely through a series of enzymatic reactions similar to the native auxin biosynthesis pathways. youtube.comyoutube.com

Pathway Optimization: To achieve high yields, the expression levels of the biosynthetic genes would need to be carefully balanced. This can be achieved using techniques like promoter engineering, ribosome binding site optimization, and genome integration.

Recent work has demonstrated the feasibility of producing halogenated tryptophans in engineered E. coli by co-expressing a tryptophan halogenase and a flavin reductase. nih.govnih.gov Building on this, the complete biosynthesis of this compound is a challenging but achievable goal for synthetic biology. The development of such a microbial cell factory could provide a scalable and sustainable source of this and other functionalized indole derivatives for research and commercial applications.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 4-Bromo-5-methylindole-3-acetic Acid, and how can regioselectivity be ensured during bromination?

- Methodology :

- Start with a methyl-substituted indole-3-acetic acid precursor. Bromination can be achieved using bromine in acetic acid under controlled conditions (0–25°C, 1–2 hours).

- Regioselectivity is influenced by steric and electronic effects of the methyl group. Monitor reaction progress via TLC or HPLC.

- Confirm regiochemistry using -NMR and -NMR, focusing on coupling patterns and chemical shifts of aromatic protons .

Q. How can this compound be purified to achieve >95% purity?

- Methodology :

- Use recrystallization with solvents like ethyl acetate/hexane or methanol/water. Optimize solvent ratios based on solubility profiles.

- For trace impurities, employ column chromatography (silica gel, gradient elution with dichloromethane:methanol).

- Validate purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : -NMR to identify aromatic protons and methyl groups; -NMR for carbonyl and quaternary carbon confirmation.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and isotopic pattern (Br signature).

- IR Spectroscopy : Confirm carboxylic acid (O–H stretch, ~2500–3000 cm) and indole ring vibrations .

Advanced Research Questions

Q. How do electronic effects of substituents on the indole ring influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- The bromine atom acts as an electron-withdrawing group, activating the indole ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling.

- Use density functional theory (DFT) calculations to map electron density distribution. Compare reactivity with non-brominated analogs.

- Experimental validation: Perform coupling reactions with Pd catalysts and analyze yields under varying conditions (temperature, ligand choice) .

Q. What strategies resolve contradictions between observed -NMR shifts and computational predictions for this compound?

- Methodology :

- Re-examine solvent effects (e.g., DMSO vs. CDCl) and proton exchange phenomena.

- Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Compare experimental data with advanced computational models (e.g., GIAO method in Gaussian) that account for solvation and conformational flexibility .

Q. How can the stability of this compound be optimized under varying pH and temperature conditions?

- Methodology :

- Conduct accelerated stability studies:

- pH Stability : Test aqueous solutions at pH 2–12 (25°C, 48 hours). Monitor degradation via HPLC.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Stabilizers: Add antioxidants (e.g., BHT) or lyophilize for long-term storage .

Q. What role does this compound play in synthesizing bioactive indole derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.